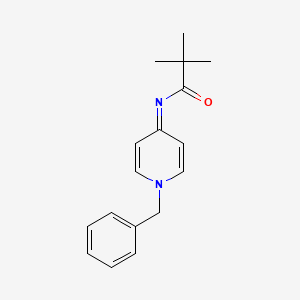

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide

Description

Properties

IUPAC Name |

N-(1-benzylpyridin-4-ylidene)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPYAPPQNVFNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1C=CN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyridin-4(1H)-ylidene)pivalamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Benzylation: The pyridine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Formation of the Pivalamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(1-benzylpyridin-4(1H)-ylidene)pivalamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles (e.g., amines, thiols); often requires a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyridine rings.

Substitution: Substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(1-benzylpyridin-4(1H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzyl-pyridine ylidene structure distinguishes it from other pivalamide derivatives. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Compounds like N-(3-Acetylphenyl)pivalamide (acetyl) and N-(5-fluoropyridin-2-yl)pivalamide (F) exhibit increased reactivity and stability compared to non-EWG analogs .

Physicochemical Properties

Melting points and spectral data for select analogs:

Trends :

Commercial Aspects

Price comparisons for select analogs (1 g scale):

Insights :

- Halogenated derivatives (Cl, I) command higher prices due to synthetic complexity (e.g., $400/g for HB583-1) .

Biological Activity

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyl group and a pivalamide moiety. This unique structure is thought to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of target proteins. This interaction may lead to the inhibition or activation of various biological pathways, resulting in physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising inhibitory effects. For instance, studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and mitochondrial membrane potential disruption. Notably, it has been found to inhibit tubulin polymerization, which is critical for cancer cell proliferation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on certain kinases and proteases, which are vital in various signaling cascades associated with cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structure | Key Biological Activity | Reference |

|---|---|---|---|

| 1-Benzylpyridin-4(1H)-one | Structure | Antimicrobial | |

| N-Benzylpyridin-2-amine | Structure | Anticancer | |

| 4-Benzyl pyridinone derivatives | Structure | Anti-HIV |

This table illustrates that while similar compounds exhibit notable biological activities, this compound's combination of properties may provide unique therapeutic avenues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study reported an IC50 value indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.

- Anticancer Study : In vitro assays demonstrated that the compound induced apoptosis in A549 lung cancer cells via G2/M phase arrest. Flow cytometric analysis confirmed these findings by showing increased Annexin V binding, indicative of early apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.